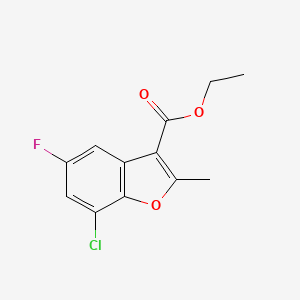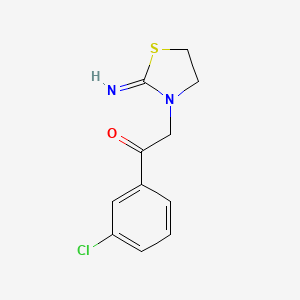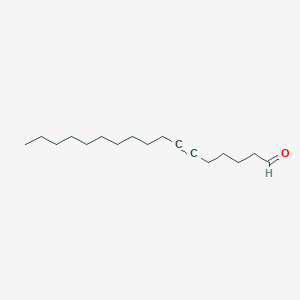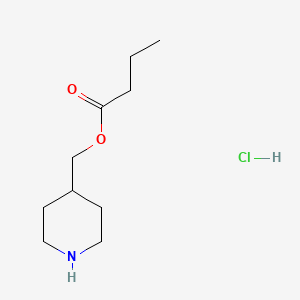![molecular formula C20H43IOSi B14218016 Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane CAS No. 824404-36-6](/img/structure/B14218016.png)
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane is a chemical compound with the molecular formula C20H43IOSi. It is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with an iodine atom at the terminal position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 14-iodotetradecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the ether bond between the silanol and the alcohol. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of tert-butyl[(14-substituted-tetradecyl)oxy]dimethylsilane.
Oxidation Reactions: Formation of tert-butyl[(14-iodotetradecyl)oxy]silanol or siloxane.
Reduction Reactions: Formation of tert-butyl[(14-tetradecyl)oxy]dimethylsilane.
Applications De Recherche Scientifique
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds used in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The iodine atom at the terminal position can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance and stability, making the compound suitable for use in complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl[(4-iodobutyl)oxy]dimethylsilane
- Tert-butyl[(10-iododecyl)oxy]dimethylsilane
- Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane
Uniqueness
Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane is unique due to its specific chain length and the presence of an iodine atom at the terminal position. This structure provides distinct reactivity and properties compared to similar compounds with shorter or longer alkyl chains. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
824404-36-6 |
|---|---|
Formule moléculaire |
C20H43IOSi |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
tert-butyl-(14-iodotetradecoxy)-dimethylsilane |
InChI |
InChI=1S/C20H43IOSi/c1-20(2,3)23(4,5)22-19-17-15-13-11-9-7-6-8-10-12-14-16-18-21/h6-19H2,1-5H3 |
Clé InChI |
SUTQZJLVNBTGBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)

![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)


![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)


![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
